Methyltrienolone

描述

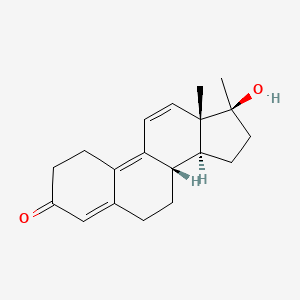

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCIJQPRIXGQOE-XWSJACJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034162 | |

| Record name | Methyltrienolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

965-93-5 | |

| Record name | Methyltrienolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=965-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metribolone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyltrienolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyltrienolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrienolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C323EGI97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyltrienolone (R1881): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as R1881, is a potent, synthetic, and orally active anabolic-androgenic steroid (AAS).[1] It is a 17α-alkylated derivative of nandrolone and is structurally similar to trenbolone.[1] Although never medically marketed due to concerns of severe hepatotoxicity, R1881 has become an invaluable tool in scientific research.[1] Its high affinity and stability make it a reference ligand in androgen receptor (AR) binding assays and for studying androgen-mediated cellular processes.[1][2] This guide provides an in-depth analysis of the mechanism of action of R1881, its downstream signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: High-Affinity Androgen Receptor Agonist

The primary mechanism of action of this compound is its function as a potent agonist of the androgen receptor.[1] Upon entering the cell, R1881 binds to the ligand-binding domain (LBD) of the AR, which is predominantly located in the cytoplasm in its unbound state, complexed with heat shock proteins (HSPs).

R1881 exhibits a very high binding affinity for the AR, often surpassing that of the endogenous androgen, dihydrotestosterone (DHT).[3] This high affinity is a key characteristic that makes it a powerful research tool.

Downstream Signaling Cascade

Binding of R1881 to the AR induces a conformational change in the receptor, leading to the dissociation of HSPs. This ligand-activated AR complex then translocates to the nucleus.[4] Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event initiates the recruitment of co-regulatory proteins (coactivators and corepressors) and the general transcriptional machinery, ultimately leading to the modulation of gene expression.[4][5]

The activation of the AR by R1881 leads to a concentration-dependent increase in the transcription of androgen-responsive genes, such as prostate-specific antigen (PSA), TMPRSS2, and Prostein.[4] Interestingly, treatment with R1881 has also been shown to increase the total cellular levels of the AR protein itself, not by increasing AR mRNA, but by enhancing its translation and increasing the half-life of the receptor protein.[4][6]

Figure 1: R1881-mediated androgen receptor signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of R1881 with various steroid receptors.

| Parameter | Receptor | Species/System | Value | Reference |

| Dissociation Constant (Kd) | Androgen Receptor | Human Prostatic Hypertrophy | 0.9 ± 0.2 nM | [7] |

| Androgen Receptor | DDT1MF-2 Cells | 0.5 nM | [6] | |

| Androgen Receptor | Male Rat Liver | 2.3 ± 0.41 nM | [8] | |

| Binding Affinity | Mineralocorticoid Receptor | Human | Same as aldosterone | [9][10] |

| EC50 (Reporter Assay) | Androgen Receptor | PC3 Cells | 1.34 pM | [5] |

Off-Target Binding and Cross-Reactivity

A critical aspect of using R1881 in research is its known cross-reactivity with other steroid hormone receptors. This promiscuity necessitates careful experimental design and data interpretation.

-

Progesterone Receptor (PR): R1881 binds with high affinity to the progesterone receptor.[1][11][12] This can lead to an overestimation of AR levels in tissues that also express PR.[13]

-

Glucocorticoid Receptor (GR): R1881 also binds to the glucocorticoid receptor.[1][14][15]

-

Mineralocorticoid Receptor (MR): R1881 acts as a potent antagonist of the mineralocorticoid receptor, with a binding affinity similar to that of aldosterone.[9][10]

Metabolic Stability

One of the significant advantages of R1881 as a research tool is its metabolic stability. Unlike endogenous androgens like DHT, R1881 is not readily metabolized in target tissues.[2] Furthermore, it is not a substrate for the aromatase enzyme, meaning it is not converted to estrogenic compounds.[16] This stability ensures a more consistent and predictable concentration of the active ligand during in vitro experiments.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of R1881 to the androgen receptor and to assess the ability of other compounds to compete for this binding.

Methodology:

-

Preparation of Cytosol: Target tissues (e.g., rat prostate, human LNCaP cells) are homogenized in a suitable buffer and centrifuged at high speed to obtain the cytosolic fraction containing the AR.

-

Incubation: A constant concentration of radiolabeled R1881 (e.g., [³H]R1881) is incubated with the cytosol in the presence of varying concentrations of unlabeled competitor compounds.

-

Separation of Bound and Unbound Ligand: The bound and unbound radioligand are separated using methods such as dextran-coated charcoal, which adsorbs the unbound ligand.

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

Figure 2: Workflow for a competitive radioligand binding assay.

Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the androgen receptor in response to R1881.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., PC3, CHO) is co-transfected with an expression vector for the human AR and a reporter plasmid containing a luciferase or GFP gene under the control of an ARE-driven promoter.[5]

-

Compound Treatment: The transfected cells are treated with varying concentrations of R1881 or other test compounds.

-

Cell Lysis and Reporter Detection: After an incubation period, the cells are lysed, and the expression of the reporter gene is quantified (e.g., by measuring luminescence for luciferase or fluorescence for GFP).[5]

-

Data Analysis: The dose-response curve is plotted to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Conclusion

This compound (R1881) is a powerful synthetic androgen that acts as a high-affinity agonist for the androgen receptor. Its mechanism of action involves binding to the AR, inducing nuclear translocation, and modulating the transcription of target genes. While its potency and metabolic stability make it an excellent research tool, its cross-reactivity with other steroid receptors necessitates careful experimental design and interpretation. The experimental protocols outlined in this guide provide a framework for the accurate characterization of AR function using R1881. A thorough understanding of its molecular pharmacology is essential for its effective use in advancing our knowledge of androgen signaling in health and disease.

References

- 1. Metribolone - Wikipedia [en.wikipedia.org]

- 2. Assay of androgen binding sites by exchange with this compound (R 1881) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of androgen binding sites by exchange with this compound (R 1881). (1976) | Claude Bonne | 199 Citations [scispace.com]

- 4. The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of androgen-receptor augmentation. Analysis of receptor synthesis and degradation by the density-shift technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the Binding of a Potent Synthetic Androgen, this compound, to Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a [3H]this compound (R1881) binding protein in rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synthetic androgen this compound (r1881) acts as a potent antagonist of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

- 12. Binding of this compound (R1881) to a progesterone receptor-like component of human prostatic cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Metribolone-Methyltrienolone-R1881 | JuicedMuscle.com [juicedmuscle.com]

- 15. Binding of this compound to glucocorticoid receptors in rat muscle cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound (R1881) is not aromatized by placental microsomes or rat hypothalamic homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyltrienolone (R1881): A Technical Guide to its Androgen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as R1881, is a potent, synthetic, non-aromatizable androgen that has become an invaluable tool in the study of the androgen receptor (AR). Its high affinity and stability have made it a standard radioligand in competitive binding assays to determine the binding characteristics of other androgens and antiandrogens. This technical guide provides an in-depth overview of the androgen receptor binding affinity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Androgen Receptor Binding Affinity of this compound

This compound exhibits a high binding affinity for the androgen receptor. The dissociation constant (Kd) for this compound is consistently reported in the low nanomolar to sub-nanomolar range, indicating a very strong and stable interaction with the receptor.

Quantitative Binding Data

The following tables summarize the binding affinity of this compound (R1881) for the androgen receptor from various studies.

| Ligand | Dissociation Constant (Kd) (nM) | Cell/Tissue Source | Reference |

| This compound (R1881) | 0.56 ± 0.06 | Human genital skin fibroblasts | [1] |

| This compound (R1881) | 0.3 | Rat prostate cytosol (in vitro) | [2] |

| This compound (R1881) | ~4 | Differentiated rat fat pad adipose precursor cells | [3] |

| This compound (R1881) | 0.9 ± 0.2 | Human hypertrophic prostate cytosol | [4] |

| This compound (R1881) | 2.15 x 10⁻⁹ M (mean) | Human breast cancer cytosol | [5] |

| Dihydrotestosterone (DHT) | 0.72 ± 0.11 | Human genital skin fibroblasts | [1] |

| Dihydrotestosterone (DHT) | 0.3 | Rat prostate cytosol (in vitro) | [2] |

| Ligand | Relative Binding Affinity (RBA) vs. DHT | Reference |

| This compound (R1881) | 1.5 - 2.0 fold higher | [1] |

Experimental Protocols

The determination of androgen receptor binding affinity for this compound typically involves radioligand binding assays. Below is a generalized protocol for a whole-cell binding assay and a competitive binding assay.

Whole-Cell Radioligand Binding Assay

This assay measures the direct binding of radiolabeled this compound ([³H]R1881) to androgen receptors in intact cells.

Materials:

-

Cultured cells expressing the androgen receptor (e.g., human genital skin fibroblasts, LNCaP cells).

-

[³H]this compound (R1881) of high specific activity.

-

Unlabeled this compound (R1881).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Scintillation fluid and vials.

-

Scintillation counter.

Procedure:

-

Cell Culture: Plate cells in appropriate multi-well plates and grow to a desired confluency.

-

Incubation: Wash the cells with serum-free medium. Incubate the cells with increasing concentrations of [³H]R1881 at 37°C for a predetermined time (e.g., 20 minutes) to reach binding equilibrium.

-

Determination of Non-Specific Binding: In a parallel set of wells, incubate the cells with the same concentrations of [³H]R1881 in the presence of a large excess (e.g., 100-fold) of unlabeled R1881. This measures the non-specific binding.

-

Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.

-

Data Analysis: Measure the radioactivity in a scintillation counter. Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of [³H]R1881. The data can then be analyzed using Scatchard analysis to determine the Kd and the maximum binding capacity (Bmax).[6]

Competitive Binding Assay

This assay determines the relative binding affinity of a test compound by measuring its ability to compete with [³H]R1881 for binding to the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol, recombinant AR).[7][8]

-

[³H]this compound (R1881).

-

Unlabeled this compound (R1881) (for positive control).

-

Test compounds.

-

Assay buffer.

-

Method for separating bound from free radioligand (e.g., dextran-coated charcoal, filtration).

-

Scintillation fluid and vials.

-

Scintillation counter.

Procedure:

-

Preparation of Receptor: Prepare a cytosol fraction from a tissue known to be rich in androgen receptors, such as the rat prostate, or use a purified recombinant androgen receptor.[7][8]

-

Incubation: In a series of tubes, incubate a fixed concentration of the androgen receptor preparation with a fixed concentration of [³H]R1881 and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

-

Equilibrium: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 16-20 hours).[8]

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]R1881 from the free [³H]R1881 using a method like dextran-coated charcoal adsorption or vacuum filtration.

-

Scintillation Counting: Measure the radioactivity of the bound fraction in a scintillation counter.

-

Data Analysis: Plot the percentage of specific [³H]R1881 binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]R1881) can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Androgen Receptor Signaling Pathway

Caption: Classical androgen receptor signaling pathway.

Experimental Workflow for a Competitive Binding Assay

Caption: Workflow for a competitive androgen receptor binding assay.

Logical Relationship of R1881 Binding Affinity

Caption: Relative binding affinities of androgens for the AR.

Conclusion

This compound (R1881) remains a cornerstone in androgen receptor research due to its high binding affinity and metabolic stability. Understanding its interaction with the AR is fundamental for the development and characterization of novel androgenic and anti-androgenic compounds. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field, facilitating accurate and reproducible research into the mechanisms of androgen action.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Differences in the physicochemical characteristics of androgen-receptor complexes formed in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]

- 3. Up-regulation of androgen receptor binding in male rat fat pad adipose precursor cells exposed to testosterone: study in a whole cell assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the binding of a potent synthetic androgen, this compound, to human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of [3H]-methyltrienolone (R1881) by human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scatchard equation - Wikipedia [en.wikipedia.org]

- 7. Development and standardization of a simple binding assay for the detection of compounds with affinity for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Metribolone: A Technical Guide to its Synthesis, Structure, and Activity

Metribolone, also known as methyltrienolone or R1881, is a highly potent, orally active anabolic-androgenic steroid (AAS) that has garnered significant interest within the scientific community.[1] Although never marketed for medical use due to its pronounced hepatotoxicity, it serves as a valuable research tool, particularly as a high-affinity ligand for the androgen receptor (AR).[1] This technical guide provides an in-depth overview of metribolone's chemical structure, synthesis, and its interaction with cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Metribolone is a synthetic estrane steroid, specifically a 17α-alkylated derivative of nandrolone (19-nortestosterone).[1] Its chemical structure is characterized by a tetra-cyclic core with double bonds at the Δ⁹ and Δ¹¹ positions and a methyl group at the C17α position, which confers oral bioavailability but also contributes to its liver toxicity.[1]

Systematic IUPAC Name: (8S,13S,14S,17S)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[1][2]

Table 1: Chemical Identifiers and Physicochemical Properties of Metribolone

| Property | Value | Reference(s) |

| Common Names | This compound, R1881, RU-1881 | [1] |

| CAS Number | 965-93-5 | [1][3] |

| Molecular Formula | C₁₉H₂₄O₂ | [3][4] |

| Molecular Weight | 284.4 g/mol | [2][4] |

| Monoisotopic Mass | 284.177630004 Da | [2][4] |

| Appearance | Yellow to Beige Solid | [3] |

| InChI | InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1 | [2][3][4] |

| SMILES | C[C@@]1(O)CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C | [2] |

Chemical Synthesis

Metribolone was first described in 1965 and was originally developed by the pharmaceutical company Roussel-UCLAF.[1] While detailed, step-by-step industrial synthesis protocols are proprietary, a known laboratory synthesis route involves the 17α-methylation of its direct precursor, trenbolone. The following represents a generalized workflow for this transformation.

Experimental Protocol: Synthesis of Metribolone from Trenbolone

This protocol is a conceptual outline based on standard steroid chemistry. Handling of all reagents and intermediates should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Materials:

-

Trenbolone

-

Methylmagnesium bromide (Grignard reagent) or other suitable methylating agent

-

Anhydrous solvents (e.g., tetrahydrofuran, diethyl ether)

-

Reagents for workup and purification (e.g., ammonium chloride solution, ethyl acetate, silica gel)

Procedure:

-

Reaction Setup: A solution of trenbolone in an anhydrous aprotic solvent is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Methylation: The solution is cooled to a low temperature (typically 0 °C or below), and a solution of methylmagnesium bromide is added dropwise. The reaction is stirred and allowed to proceed to completion, which is monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield pure metribolone.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Conceptual workflow for the synthesis of Metribolone.

Biological Activity and Signaling Pathways

Metribolone is renowned for its exceptionally high binding affinity for the androgen receptor, acting as a potent agonist.[1] Its activity is significantly higher than that of methyltestosterone, the reference AAS.[1] Beyond the AR, metribolone also exhibits high affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1]

Table 2: Biological Potency and Receptor Binding Affinity of Metribolone

| Parameter | Value / Observation | Reference(s) |

| Oral Anabolic Potency | 120 to 300 times that of methyltestosterone (in rats) | [1] |

| Androgenic Potency | 60 to 70 times that of methyltestosterone (in rats) | [1] |

| Androgen Receptor (AR) Affinity | Relative affinity of ~200% compared to DHT (100%) | [5] |

| Progesterone Receptor (PR) Affinity | High affinity (~200% relative to progesterone) | [1][5] |

| Glucocorticoid Receptor (GR) Affinity | Binds to GR (~10-25% relative to dexamethasone) | [1][5] |

| SHBG Binding Affinity | Very low (<5% of testosterone) | [1] |

Androgen Receptor Signaling Pathway

The primary mechanism of action for metribolone is through the activation of the androgen receptor signaling pathway.

Experimental Protocol: Androgen Receptor Ligand Binding Assay

This is a generalized protocol for assessing the binding affinity of a compound to the androgen receptor, using [³H]-Metribolone (R1881) as the radiolabeled ligand.

Materials:

-

Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cells expressing AR.

-

[³H]-Metribolone (radiolabeled ligand).

-

Unlabeled metribolone or test compound.

-

Assay buffer.

-

Dextran-coated charcoal (for separation of bound and free ligand).

-

Scintillation fluid and counter.

Procedure:

-

Incubation: Aliquots of the cytosol are incubated with a fixed concentration of [³H]-Metribolone and varying concentrations of the unlabeled test compound.

-

Competition: The unlabeled compound competes with the radiolabeled ligand for binding to the AR.

-

Separation: After incubation, the mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.

-

Measurement: The supernatant, containing the AR-bound [³H]-Metribolone, is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Metribolone (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki) of the test compound for the androgen receptor.

Caption: Simplified schematic of the Metribolone-activated AR signaling pathway.

Conclusion

Metribolone remains a compound of significant scientific interest due to its extreme potency and high affinity for multiple steroid receptors. While its synthesis is achievable through established organometallic additions to a steroid precursor, its practical application is limited to research settings due to safety concerns. Its well-characterized interactions with the androgen, progesterone, and glucocorticoid receptors make it an invaluable tool for endocrinology and drug discovery, particularly in the study of receptor structure, function, and the development of novel selective receptor modulators. Further research into its unique pharmacological profile may yet yield insights into the nuanced mechanisms of steroid hormone action.

References

- 1. Metribolone - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H24O2 | CID 261000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metribolone | CymitQuimica [cymitquimica.com]

- 4. Metribolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. t-nation.com [t-nation.com]

The Pharmacological Profile of Methyltrienolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltrienolone, also known as R1881 or Metribolone, is a potent, non-aromatizable synthetic androgen that has been extensively utilized as a research tool to study androgen receptor (AR) function. Its high affinity for the AR and resistance to metabolic degradation have made it a valuable radioligand in competitive binding assays. However, its pharmacological profile is complex, characterized by significant binding to other steroid receptors and marked hepatotoxicity, which has precluded its clinical use. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its receptor binding characteristics, mechanism of action, anabolic and androgenic activity, metabolism, and toxicological profile. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Introduction

This compound (17β-hydroxy-17α-methylestra-4,9,11-trien-3-one) is a 17α-alkylated synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1] Developed in the 1960s, its exceptional potency and stability quickly established it as a reference compound in endocrinology and pharmacology research.[2] Unlike endogenous androgens such as testosterone and dihydrotestosterone (DHT), this compound is not significantly bound by sex hormone-binding globulin (SHBG) in human plasma, which enhances its bioavailability for receptor interaction.[1][3] This property, combined with its high affinity for the androgen receptor, has made it a "gold standard" radioligand for AR quantification and characterization.[4][5][6] However, its utility is tempered by a significant lack of receptor specificity and a high potential for liver damage.[2][7]

Receptor Binding Profile

This compound's biological activity is dictated by its interaction with various nuclear steroid hormone receptors. Its binding affinity has been characterized in numerous studies, often using radioligand binding assays with tritium-labeled this compound ([³H]R1881).

Quantitative Binding Data

The following tables summarize the binding affinities (expressed as dissociation constant, Kd) and, where available, the maximum binding capacity (Bmax) of this compound for various steroid receptors.

Table 1: Binding Affinity (Kd) of this compound for Steroid Receptors

| Receptor | Tissue/Cell Type | Kd (nM) | Reference(s) |

| Androgen Receptor (AR) | Rat Prostate Cytosol | ~2.3 | [8] |

| Androgen Receptor (AR) | Rat Liver Cytosol | ~25 | [9][10] |

| Androgen Receptor (AR) | Human Genital Skin Fibroblasts | 0.56 ± 0.06 | [11] |

| Glucocorticoid Receptor (GR) | Rat Liver Cytosol | - | [9][10] |

| Glucocorticoid Receptor (GR) | Rat Muscle Cytosol | - | [12] |

| Progesterone Receptor (PR) | Human Prostatic Cytosol | - | [13] |

| Progesterone Receptor (PR) | Rabbit Uterus | - | [13] |

| Mineralocorticoid Receptor (MR) | Recombinant Human | ~0.8 | [14] |

Note: A lower Kd value indicates a higher binding affinity.

Table 2: Comparative Binding Affinity of this compound and Dihydrotestosterone (DHT) for the Androgen Receptor

| Ligand | Tissue/Cell Type | Kd (nM) | Bmax (mol x 10⁻¹⁸/µg DNA) | Reference(s) |

| This compound (R1881) | Human Genital Skin Fibroblasts | 0.56 ± 0.06 | 758 ± 50 | [11] |

| Dihydrotestosterone (DHT) | Human Genital Skin Fibroblasts | 0.72 ± 0.11 | 627 ± 103 | [11] |

Mechanism of Action

The primary mechanism of action for this compound's androgenic and anabolic effects is through its binding to and activation of the androgen receptor.

Androgen Receptor Signaling Pathway

Upon entering a target cell, this compound binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcription machinery, leading to the transcription of genes that mediate the physiological effects of androgens, such as increased protein synthesis and muscle growth.[15]

References

- 1. atlasbio.com [atlasbio.com]

- 2. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Liver toxicity of a new anabolic agent: this compound (17-alpha-methyl-4,9,11-estratriene-17 beta-ol-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. toolify.ai [toolify.ai]

- 6. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]

- 7. This compound (Metribolone): The Ultra-Potent Oral Steroid | Anabolic Planner [anabolicplanner.com]

- 8. Characterization of a [3H]this compound (R1881) binding protein in rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 10. Binding of [3H]this compound to androgen receptor in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay of androgen binding sites by exchange with this compound (R 1881) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of this compound to glucocorticoid receptors in rat muscle cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. oecd.org [oecd.org]

Methyltrienolone (R1881): A Technical Guide for its Application as a Potent Androgen Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyltrienolone, also known as R1881 or Metribolone, is a highly potent, synthetic, non-aromatizable androgen that serves as a cornerstone tool in androgen receptor (AR) research.[1] Its exceptional affinity and stability have established it as a reference ligand in competitive binding assays and for probing AR-mediated signaling pathways.[2][3] This guide provides an in-depth technical overview of this compound, including its pharmacological profile, the signaling pathways it activates, detailed experimental protocols for its use, and its broader applications in research. Despite its utility, its significant hepatotoxicity and off-target activities preclude its clinical use and necessitate careful handling in a laboratory setting.[4][5]

Pharmacological Profile

This compound (17α-methyltrenbolone) is a 17α-alkylated derivative of nandrolone, which makes it orally active but also contributes to its liver toxicity.[4][6] Its primary value in a research context stems from its powerful and specific interaction with the androgen receptor.

Mechanism of Action and Binding Affinity

This compound is a high-affinity agonist of the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of heat shock proteins, receptor dimerization, nuclear translocation, and the subsequent modulation of target gene transcription by binding to Androgen Response Elements (AREs).

Its binding affinity for the AR is notably higher than that of endogenous androgens like dihydrotestosterone (DHT), making it an ideal radioligand for quantifying AR expression and for competitive binding studies to determine the affinity of other compounds.[7]

Table 1: Comparative Androgen Receptor Binding Affinity

| Compound | Receptor Source | Dissociation Constant (Kd) | Relative Binding Affinity (RBA) vs. DHT | Reference(s) |

|---|---|---|---|---|

| This compound (R1881) | Human Genital Skin Fibroblasts | 0.56 ± 0.06 nM | 150-200% | [7] |

| This compound (R1881) | Male Rat Liver Cytosol | 33 nM | - | [8] |

| Dihydrotestosterone (DHT) | Human Genital Skin Fibroblasts | 0.72 ± 0.11 nM | 100% | [7] |

| Testosterone | Human Androgen Receptor | - | 7% (Compared to THG) |[9] |

Note: Lower Kd values indicate higher binding affinity.

Specificity and Off-Target Interactions

A critical consideration for researchers using this compound is its interaction with other steroid hormone receptors. This cross-reactivity can be a confounding factor in experiments and must be accounted for in the study design.

Table 2: Off-Target Binding Profile of this compound

| Target Receptor/Enzyme | Interaction Type | Reported Affinity / Effect | Significance | Reference(s) |

|---|---|---|---|---|

| Progesterone Receptor (PR) | Agonist | High Affinity | Potential for progestogenic effects in experimental systems. | [2][4] |

| Glucocorticoid Receptor (GR) | Agonist | Binds with affinity | Can be blocked by co-incubation with excess glucocorticoid (e.g., triamcinolone acetonide). | [8] |

| Mineralocorticoid Receptor (MR) | Antagonist | Potent; similar affinity to aldosterone. | Acts as a potent MR antagonist, blocking aldosterone-induced activity. | [10][11] |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Inhibitor | Potent (IC₅₀ = 0.02-0.16 µM) | May alter the metabolism of other steroids in the experimental system. |[4] |

Androgen Receptor Signaling Pathway

This compound activates the canonical androgen receptor signaling pathway, a process central to androgen physiology and pathophysiology.

The binding of this compound to the AR in the cytoplasm triggers a cascade of events. The ligand-bound receptor translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as AREs in the promoter regions of target genes. This complex then recruits co-activators and the general transcriptional machinery, including RNA Polymerase II, to initiate or suppress gene expression.[12][13] This genomic signaling is responsible for the primary anabolic and androgenic effects observed.

Experimental Protocols

This compound is predominantly used in two key types of assays: competitive binding assays to determine AR affinity and reporter gene assays to measure AR functional activity.

Protocol: Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the relative binding affinity of test compounds for the androgen receptor using [³H]-Methyltrienolone as the radiolabeled ligand. The method is adapted from established procedures for nuclear receptor binding.[14][15][16]

Objective: To calculate the IC₅₀ (concentration of a competitor that displaces 50% of the specific binding of the radioligand) for test compounds.

Materials:

-

AR Source: Rat prostate cytosol or purified recombinant AR protein.

-

Radioligand: [³H]-Methyltrienolone (specific activity ~80-87 Ci/mmol).

-

Buffers:

-

TEGD Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.

-

Wash Buffer: TEGD buffer with 0.5% dextran-coated charcoal (DCC).

-

-

Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

-

Scintillation Cocktail and Scintillation Counter .

-

96-well plates, refrigerated centrifuge.

Methodology:

-

Preparation of AR Cytosol (if applicable):

-

Prostates from castrated male rats are homogenized in ice-cold TEGD buffer.

-

The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet cellular debris and microsomes.

-

The supernatant (cytosol) containing the AR is carefully collected and its protein concentration is determined (e.g., via Bradford assay).

-

-

Assay Setup:

-

Assays are performed in triplicate in 96-well plates on ice.

-

Total Binding: Add AR preparation, TEGD buffer, and a fixed concentration of [³H]-Methyltrienolone (typically at or below its Kd, e.g., 1-2 nM).

-

Non-Specific Binding (NSB): Add AR preparation, a saturating concentration of unlabeled this compound (e.g., 1000-fold excess), and the fixed concentration of [³H]-Methyltrienolone.

-

Competitor Wells: Add AR preparation, [³H]-Methyltrienolone, and varying concentrations of the test compound.

-

-

Incubation:

-

Incubate the plates for 18-24 hours at 4°C to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add an equal volume of ice-cold DCC slurry to each well.

-

Incubate for 15 minutes on ice with occasional mixing. The charcoal binds the free radioligand.

-

Centrifuge the plates at 3,000 x g for 10 minutes at 4°C to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer a defined volume of the supernatant (containing the AR-bound [³H]-Methyltrienolone) from each well into scintillation vials.

-

Add scintillation cocktail and measure radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the competitor compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Androgen Receptor Transactivation (Reporter Gene) Assay

This protocol measures the ability of a compound to activate the androgen receptor and induce gene expression. It utilizes a host cell line co-transfected with an AR expression vector and a reporter vector containing a luciferase gene under the control of an androgen-responsive promoter.[17][18]

Objective: To determine the EC₅₀ (concentration that elicits a half-maximal response) and maximal efficacy of test compounds.

Materials:

-

Cell Line: A suitable mammalian cell line with low endogenous AR expression (e.g., HEK293, PC3).

-

Plasmids:

-

An expression vector for the full-length human AR.

-

A reporter vector with an ARE-driven promoter upstream of a luciferase gene (e.g., pGL3-ARE-luc).

-

A control vector for normalization (e.g., expressing Renilla luciferase).

-

-

Transfection Reagent: (e.g., Lipofectamine).

-

Cell Culture Media and Reagents: As required for the chosen cell line.

-

Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System).

-

Luminometer .

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the AR expression plasmid, the ARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Remove the transfection medium and replace it with fresh medium containing serial dilutions of the test compound or this compound (as a positive control). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate for an additional 18-24 hours.

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature to ensure complete lysis.

-

-

Luminescence Measurement:

-

Transfer the cell lysate to a white, opaque 96-well plate.

-

Using a luminometer with automated injectors, add the firefly luciferase substrate and measure the luminescence (Reporter activity).

-

Subsequently, add the Stop & Glo® reagent (which quenches the firefly signal and contains the substrate for Renilla luciferase) and measure the second luminescence signal (Normalization control).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

-

Plot the normalized relative light units (RLU) against the log concentration of the test compound.

-

Fit the data to a non-linear regression curve to determine the EC₅₀ and maximal efficacy.

-

Conclusion

This compound (R1881) is an invaluable research tool for the study of androgen receptor biology. Its high potency and binding affinity make it the gold standard for AR binding and functional assays. However, its utility is confined to in vitro and preclinical research due to severe hepatotoxicity.[3][4] Researchers must also remain vigilant of its significant off-target activities, particularly its interactions with the progesterone, glucocorticoid, and mineralocorticoid receptors, to ensure accurate interpretation of experimental data. When used with appropriate controls and safety precautions, this compound will continue to be a vital compound for advancing our understanding of androgen signaling in health and disease.

References

- 1. This compound | C19H24O2 | CID 261000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. steroid.com [steroid.com]

- 3. forums.rxmuscle.com [forums.rxmuscle.com]

- 4. Metribolone - Wikipedia [en.wikipedia.org]

- 5. Metribolone-Methyltrienolone-R1881 | JuicedMuscle.com [juicedmuscle.com]

- 6. anabolic1.com [anabolic1.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Binding of [3H]this compound to androgen receptor in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The synthetic androgen this compound (r1881) acts as a potent antagonist of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. reporter-assay.com [reporter-assay.com]

In Vitro Characterization of Methyltrienolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as R1881, is a potent, synthetic, and non-aromatizable androgen that has become an invaluable tool in the field of endocrinology and cancer research. Its high affinity and specificity for the androgen receptor (AR), coupled with its resistance to metabolic degradation in many in vitro systems, make it an ideal ligand for characterizing AR function. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for this compound's interaction with the androgen receptor and its effects on androgen-responsive cells.

Table 1: Androgen Receptor Binding Affinity of this compound (R1881)

| Tissue/Cell Line | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Human Genital Skin Fibroblasts | Whole cell | 0.56 ± 0.06 | 758 ± 50 (mol x 10-18/µg DNA) | [1] |

| Rat Liver Cytosol | Cytosol | 33 | 35.5 | [2] |

| Rat Liver Cytosol (Triamcinolone Acetonide-blocked) | Cytosol | 25 | 26.3 | [2] |

| Human Hypertrophic Prostate (BPH) | Cytosol | 0.9 ± 0.2 | 45.8 ± 4.7 | |

| DDT1MF-2 Smooth Muscle Tumor Cells | Whole cell | 0.5 | 6.0 - 12.2 (fmol/µg DNA) | [3] |

| Human Breast Cancer | Cytosol | 2.15 | 17 - 210 | [4] |

| Differentiated Rat Adipose Precursor Cells | Whole cell | ~4 | Not specified |

Table 2: In Vitro Potency and Efficacy of this compound (R1881) in Androgen Receptor Transactivation

| Cell Line | Reporter System | EC50 (nM) | Fold Induction | Reference |

| LNCaP | MMTV-luciferase | Not specified | 3- to 4-fold increase in DNA content at 0.1 nM | |

| Chinese Hamster Ovary (CHO) | MMTV-luciferase | ~0.5 | ~15-fold | |

| Human Embryonic Kidney 293T (HEK293T) | Not specified | Did not activate Mineralocorticoid Receptor | Antagonized aldosterone-induced MR transactivation | [5] |

Table 3: In Vitro Effects of this compound (R1881) on Cell Proliferation

| Cell Line | Effect | Concentration | Reference |

| LNCaP (prostate cancer) | Stimulatory (bell-shaped response) | Optimal at 0.1 nM | |

| LoVo (colon cancer) | Moderate stimulation (18%) | 10-8 - 10-6 M | |

| C4-2 (prostate cancer) | 20-30% growth | Not specified | [6] |

| PC-3 (prostate cancer) | No change in cell viability | Up to 10 nM |

Note: Specific GI50 or IC50 values for the antiproliferative effects of this compound are not consistently reported in the reviewed literature. The effects on cell proliferation appear to be highly dependent on the cell line and the concentration of the compound.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol is adapted from methodologies using [3H]this compound to determine the binding affinity of test compounds for the androgen receptor.

Materials:

-

Buffers:

-

Tris-EDTA-DTT-Glycerol (TEDG) buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.

-

-

Radioligand: [3H]this compound (R1881).

-

Unlabeled Competitor: Non-radiolabeled this compound or test compound.

-

Receptor Source: Cytosol preparation from target tissue (e.g., rat prostate, human LNCaP cells).

-

Separation Agent: Dextran-coated charcoal (DCC) or hydroxylapatite (HAP).

-

Scintillation Cocktail.

Procedure:

-

Cytosol Preparation: Homogenize the target tissue in ice-cold TEDG buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant). Determine the protein concentration of the cytosol.

-

Incubation: In microcentrifuge tubes, combine a fixed amount of cytosol, a saturating concentration of [3H]this compound (typically around the Kd), and increasing concentrations of the unlabeled competitor. Include tubes with only [3H]this compound (total binding) and tubes with [3H]this compound plus a large excess of unlabeled this compound (non-specific binding).

-

Equilibration: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand:

-

DCC Method: Add an equal volume of DCC suspension to each tube, vortex, and incubate on ice for 10-15 minutes. Centrifuge to pellet the charcoal, which binds the free radioligand.

-

HAP Method: Add HAP slurry to each tube, vortex, and incubate on ice. Wash the HAP pellets multiple times with buffer to remove unbound radioligand.

-

-

Quantification: Transfer the supernatant (DCC method) or the resuspended HAP pellet (HAP method) to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Androgen Receptor Transactivation (Reporter Gene) Assay

This protocol describes a typical luciferase-based reporter gene assay to measure the agonistic or antagonistic activity of compounds on the androgen receptor.

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T, CHO, PC-3) that does not endogenously express high levels of AR.

-

Expression Plasmids:

-

An androgen receptor expression vector (e.g., pCMV-hAR).

-

A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., pGL3-ARE-luciferase).

-

A control plasmid for normalization (e.g., a Renilla luciferase vector).

-

-

Transfection Reagent.

-

Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.

-

Test Compounds: this compound (as a positive control) and the compounds to be tested.

-

Luciferase Assay Reagent.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the AR expression plasmid, the ARE-reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh phenol red-free medium containing charcoal-stripped serum and the test compounds at various concentrations. Include a vehicle control and a positive control (this compound).

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vitro Metabolism Assay

This protocol outlines a general method for assessing the metabolic stability of this compound using human liver microsomes. A recent study identified several in vitro metabolites of this compound, including products of 17-epimerization, mono-hydroxylation, dihydroxylation, and reduction combined with hydroxylation[6][7].

Materials:

-

Human Liver Microsomes (HLM).

-

NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate buffer (pH 7.4).

-

This compound.

-

Acetonitrile (ACN) or other organic solvent for quenching.

-

LC-MS/MS system.

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing HLM, NADPH regenerating system, and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to equilibrate.

-

Initiation of Reaction: Add this compound to the pre-incubated mixture to start the metabolic reaction.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (this compound) at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Mandatory Visualization

Androgen Receptor Signaling Pathway

Caption: Androgen receptor signaling pathway activated by this compound.

Experimental Workflow: Competitive Androgen Receptor Binding Assay

Caption: Workflow for a competitive androgen receptor binding assay.

Logical Relationship: Reporter Gene Assay

Caption: Logical flow of a reporter gene assay for AR activity.

References

- 1. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metribolone - Wikipedia [en.wikipedia.org]

- 3. Molecular determinants of response to high-dose androgen therapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen Receptor Inactivation Contributes to Antitumor Efficacy of CYP17 Inhibitor VN/124-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C19H24O2 | CID 261000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methyltrienolone (R1881): A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltrienolone, also known as R1881 or metribolone, is a potent synthetic androgen that has played a pivotal role in the study of androgen receptor (AR) biology. Developed by Roussel Uclaf and first described in 1965, its high affinity and specificity for the AR established it as an invaluable tool in endocrinology research. This technical guide provides an in-depth exploration of the discovery, history, and key experimental applications of this compound. It details its pharmacological profile, including its binding affinities for various steroid receptors, and outlines the methodologies for its use in seminal experiments. Furthermore, this guide presents key signaling pathways and experimental workflows in a visually accessible format to facilitate a deeper understanding of this significant research compound.

Discovery and Historical Context

This compound (17α-methyl-17β-hydroxyestra-4,9,11-trien-3-one) was first synthesized and described by scientists at the French pharmaceutical company Roussel Uclaf in 1965. As a 17α-methylated derivative of trenbolone, it was developed during a period of intense research into synthetic androgens.

Initial clinical investigations in the late 1960s and early 1970s explored its potential for the treatment of advanced breast cancer. While it demonstrated efficacy, the development was ultimately halted due to findings of severe hepatotoxicity, a common concern with 17α-alkylated anabolic-androgenic steroids.

Despite its discontinuation for clinical use, the unique properties of this compound, particularly its high binding affinity for the androgen receptor (AR), led to its widespread adoption in scientific research.[1] It became a "hot ligand" of choice for AR ligand binding assays (LBAs), providing a stable and reliable tool to quantify AR expression and study its interactions with various compounds.[1]

Chemical Synthesis

Pharmacological Profile

This compound is a potent agonist of the androgen receptor, with both anabolic and androgenic effects. Its high affinity for the AR makes it a valuable research tool. However, it is not entirely specific for the AR and exhibits significant binding to other steroid hormone receptors, which is a crucial consideration in experimental design.

Receptor Binding Affinity

The binding affinity of this compound for various steroid receptors has been characterized in numerous studies. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common measures of this affinity. A lower Kd or IC50 value indicates a higher binding affinity.

| Receptor | Ligand | Kd (nM) | IC50 (nM) | Tissue/System | Reference |

| Androgen Receptor (AR) | [3H]R1881 | 0.2 - 0.5 | - | Rat Prostate | N/A |

| Androgen Receptor (AR) | [3H]R1881 | 0.9 | - | Human Benign Prostatic Hyperplasia | N/A |

| Progesterone Receptor (PR) | [3H]R1881 | - | ~1 | Rabbit Uterus | N/A |

| Glucocorticoid Receptor(GR) | [3H]R1881 | - | ~10 | Rat Liver | N/A |

| Mineralocorticoid Rec. (MR) | [3H]Aldosterone | - | ~1 | Recombinant Human MR | N/A |

Note: The values presented are approximate and can vary depending on the experimental conditions, tissue source, and assay methodology.

This compound's cross-reactivity with the progesterone receptor (PR) is particularly noteworthy. This necessitated the development of modified assay protocols, often including a competing unlabeled progestin, to specifically measure AR binding. It also binds to the glucocorticoid receptor (GR) and acts as a potent antagonist of the mineralocorticoid receptor (MR).

Experimental Protocols

The high affinity of radiolabeled this compound ([³H]R1881) for the AR has made it a cornerstone of endocrinology research for decades. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay for Androgen Receptor

This assay is used to determine the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with the binding of a fixed concentration of [³H]R1881.

Materials:

-

[³H]this compound ([³H]R1881): Specific activity of 70-87 Ci/mmol.

-

Unlabeled this compound (R1881): For determination of non-specific binding.

-

Test Compounds: To be assayed for AR binding affinity.

-

AR Source: Cytosol preparation from androgen-sensitive tissues (e.g., rat prostate) or cells (e.g., LNCaP).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol.

-

Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

Procedure:

-

Cytosol Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant). Determine the protein concentration of the cytosol.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Cytosol and [³H]R1881 (at a concentration close to its Kd, e.g., 1 nM).

-

Non-specific Binding: Cytosol, [³H]R1881, and a saturating concentration of unlabeled R1881 (e.g., 1 µM).

-

Competitive Binding: Cytosol, [³H]R1881, and varying concentrations of the test compound.

-

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add ice-cold DCC suspension to each tube, vortex, and incubate on ice for a short period (e.g., 10 minutes). Centrifuge to pellet the charcoal, which binds the free radioligand.

-

Counting: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]R1881) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]R1881 and Kd is its dissociation constant for the AR.

-

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

This compound, as a potent androgen, activates the canonical androgen receptor signaling pathway.

References

Methyltrienolone (R1881): A Technical Guide to its Binding Profile at Progesterone and Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as Metribolone or R1881, is a potent, non-aromatizable synthetic androgen.[1] Its high affinity for the androgen receptor (AR) has led to its widespread use as a radiolabeled ligand in research settings for AR quantification.[2] However, the utility of this compound is complicated by its significant cross-reactivity with other steroid hormone receptors, most notably the progesterone receptor (PR) and the glucocorticoid receptor (GR).[3][4] This promiscuous binding profile necessitates a thorough understanding of its interaction with PR and GR to ensure accurate interpretation of experimental results and to anticipate potential off-target effects in drug development. This technical guide provides an in-depth analysis of this compound's binding characteristics at PR and GR, details the experimental protocols used for its characterization, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound to the progesterone and glucocorticoid receptors has been characterized in various studies, often in the context of distinguishing its binding from that of the androgen receptor. The following tables summarize the available quantitative data. It is critical to note that these values are compiled from different studies using varied experimental systems (e.g., tissue source, receptor preparation); therefore, direct comparisons should be made with caution.

Table 1: Binding Affinity of this compound and Reference Compounds to the Progesterone Receptor (PR)

| Compound | Receptor Source | Radioligand | Affinity Metric | Value (nM) | Citation(s) |

| This compound (R1881) | Human Breast Cancer Cytosol | [³H]-R1881 | Kd | 1.35 | [5] |

| Mibolerone | Rabbit Uterus Cytosol | [³H]-Mibolerone | Kd | 1.1 | [6] |

| Mibolerone | Human Prostate Cytosol | [³H]-Mibolerone | Kd | 5.9 | [6] |

| Progesterone | Rat Ovary Cytosol | [³H]-R5020 | RBA | < RU486 | [7] |

| RU486 (Mifepristone) | Rat Ovary Cytosol | [³H]-R5020 | RBA | ≥ R5020 | [7] |

*Note: Mibolerone is another synthetic androgen with structural similarities to this compound. This data is included for comparative purposes. **Note: RBA (Relative Binding Affinity) is presented qualitatively as per the source.

Table 2: Binding Affinity of this compound and Reference Compounds to the Glucocorticoid Receptor (GR)

| Compound | Receptor Source | Radioligand | Affinity Metric | Value (nM) | Citation(s) |

| This compound (R1881) | Rat Muscle Cytosol | [³H]-R1881 | - | Binds to GR | [4] |

| Dexamethasone | Rat Ovary Cytosol | [³H]-Dexamethasone | RBA | Equal to RU486 | [7] |

| RU486 (Mifepristone) | Rat Ovary Cytosol | [³H]-Dexamethasone | RBA | Equal to Dexamethasone | [7] |

*Note: RBA (Relative Binding Affinity) is presented qualitatively as per the source.

Signaling Pathways

Upon binding by an agonist ligand such as this compound, both the progesterone and glucocorticoid receptors, which are members of the nuclear receptor superfamily, undergo a conformational change. This initiates a canonical signaling cascade leading to the regulation of target gene expression.

In their unbound state, these receptors are located primarily in the cytoplasm within a multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and Hsp70. Ligand binding triggers the dissociation of these chaperone proteins, exposing a nuclear localization signal. The activated receptor-ligand complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes. The receptor-DNA complex subsequently recruits a suite of co-activator or co-repressor proteins, which ultimately modulate the transcription of genes, leading to a physiological response.

Experimental Protocols

The characterization of this compound's binding to PR and GR relies on established molecular biology techniques. The two primary methods are competitive radioligand binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-R5020 for PR, or [³H]-dexamethasone for GR) that has a known high affinity for the receptor.

Detailed Methodology:

-

Receptor Preparation: A source of the target receptor is required. This is typically a cytosol fraction prepared from tissues known to express high levels of the receptor (e.g., rabbit uterus for PR, rat liver for GR) or from cell lines engineered to overexpress the receptor.[3] Tissues are homogenized in a cold buffer solution, followed by ultracentrifugation to pellet cellular debris and organelles, yielding a supernatant (cytosol) rich in soluble receptors.

-

Assay Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

-

Equilibrium Binding: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: A critical step is to separate the receptor-bound radioligand from the unbound (free) radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free radioligand, and is then pelleted by centrifugation.

-

Quantification: The radioactivity in the supernatant, which represents the receptor-bound fraction, is measured using liquid scintillation counting.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor. This competition curve is then used to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The IC₅₀ value can be converted to an inhibition constant (Ki), which reflects the binding affinity of the competitor for the receptor.

Reporter Gene Assay

This cell-based functional assay measures the transcriptional activity of a receptor in response to a ligand. It determines whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Detailed Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, HeLa) that lacks endogenous PR and GR is used. These cells are co-transfected with two plasmids:

-

An expression vector containing the full-length cDNA for the human progesterone or glucocorticoid receptor.

-

A reporter vector containing a reporter gene (e.g., luciferase or β-galactosidase) under the transcriptional control of a promoter with multiple copies of the appropriate Hormone Response Element (e.g., a Progesterone Response Element - PRE, or a Glucocorticoid Response Element - GRE).

-

-

Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (this compound). Control treatments include a vehicle (e.g., DMSO), a known agonist (e.g., progesterone for PR, dexamethasone for GR), and a known antagonist (e.g., RU486).

-

Incubation: The cells are incubated for a period (typically 18-24 hours) to allow for receptor activation, nuclear translocation, gene transcription, and accumulation of the reporter protein.

-

Cell Lysis and Assay: The cells are lysed to release the cellular contents, including the expressed reporter protein. A specific substrate for the reporter enzyme is added. For example, if luciferase is the reporter, luciferin is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The reporter activity (e.g., light units) is normalized to a control for cell viability and transfection efficiency. The dose-response curve of reporter activity versus compound concentration is plotted to determine the EC₅₀ (effective concentration for 50% of maximal response) for agonists or the IC₅₀ for antagonists.

Conclusion

This compound (R1881) is a potent synthetic steroid that, in addition to its high affinity for the androgen receptor, demonstrates significant binding to both the progesterone and glucocorticoid receptors.[3][4] This cross-reactivity is a critical consideration for researchers using R1881 as a tool for studying androgen action, as its effects may be confounded by its progestogenic and glucocorticogenic activities. The quantitative data, though derived from varied sources, confirms this binding profile. For professionals in drug development, the off-target activity of this compound serves as a case study in the importance of comprehensive receptor screening to ensure selectivity and minimize unintended side effects. The experimental protocols detailed herein represent the standard methodologies for characterizing the affinity and functional activity of ligands like this compound at these key nuclear receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Assay of androgen binding sites by exchange with this compound (R 1881) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of this compound (R1881) to a progesterone receptor-like component of human prostatic cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of this compound to glucocorticoid receptors in rat muscle cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of [3H]-methyltrienolone (R1881) by human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of steroid receptors in human prostate using mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]